molecular formula C16H24N2O4S B4629545 4-methoxy-N,N-dimethyl-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide

4-methoxy-N,N-dimethyl-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide

Cat. No. B4629545
M. Wt: 340.4 g/mol
InChI Key: LHFNVTSBIFAKLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives involves multiple steps, including reactions with different chemicals to achieve high yield and selectivity. For instance, Gao et al. (2014) describe a high-yield synthesis process for a closely related compound, highlighting the efficiency and potential for selective radioligand development (Gao et al., 2014).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been detailed through crystallography, showing how different substitutions affect the supramolecular architecture. Rodrigues et al. (2015) discuss the crystal structures of similar compounds, providing insights into their two-dimensional and three-dimensional architectures based on intermolecular interactions (Rodrigues et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving benzenesulfonamide derivatives are crucial for their functional applications. Al-Hourani et al. (2016) discuss the synthesis and bioassay studies of a compound as a cyclooxygenase-2 inhibitor, showcasing the chemical reactivity and potential biological relevance of these molecules (Al-Hourani et al., 2016).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are essential for their application in various scientific fields. Studies like those by Abbasi et al. (2019) explore the synthesis and characterization of benzenesulfonamide derivatives, providing data on their physical properties which are crucial for understanding their behavior in different environments (Abbasi et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under different conditions, and potential for further chemical modifications, are vital for the development of benzenesulfonamide derivatives for scientific applications. Research by Rublova et al. (2017) on the synthesis and molecular-electronic structure of sterically hindered benzenesulfonamides provides valuable information on the chemical properties and potential applications of these compounds (Rublova et al., 2017).

Scientific Research Applications

Photodynamic Therapy Applications : A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups revealed these compounds exhibit promising properties for photodynamic therapy, an alternative cancer treatment method. These compounds, characterized by their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are crucial for Type II photodynamic mechanisms, indicating potential therapeutic applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Cognitive Enhancing Properties : Another study involving SB-399885, a benzenesulfonamide derivative, demonstrated its high affinity for human recombinant and native 5-HT(6) receptors, exhibiting potent cognitive enhancing properties. This research supports the potential use of benzenesulfonamide derivatives in treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antimicrobial and Enzyme Inhibitor Effects : Benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities and potential as carbonic anhydrase inhibitors. These compounds have shown significant inhibition against various microbial strains and human cytosolic isoforms hCA I and II, suggesting their relevance in developing treatments for infections and conditions mediated by these enzymes (Gul et al., 2016).

Material Science and Polymerization Catalysts : In material science, palladium aryl sulfonate phosphine catalysts, including benzenesulfonamide derivatives, have been utilized in the copolymerization of acrylates with ethene. This research indicates the potential of such compounds in synthesizing high molecular weight polymers, offering avenues for advancements in material engineering and polymer chemistry (Skupov et al., 2007).

Inhibitors of Carbonic Anhydrases for Medical Applications : Extensive research on N-substituted benzenesulfonamides, including those with N-amino, N-hydroxy, and N-methoxy moieties, has demonstrated their efficacy as carbonic anhydrase inhibitors (CAIs). These studies highlight the role of such compounds in developing treatments for conditions where inhibition of human carbonic anhydrase isoforms is beneficial, such as glaucoma, epilepsy, obesity, and certain cancers (Di Fiore et al., 2011).

properties

IUPAC Name

4-methoxy-N,N-dimethyl-3-(4-methylpiperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-12-7-9-18(10-8-12)16(19)14-11-13(5-6-15(14)22-4)23(20,21)17(2)3/h5-6,11-12H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFNVTSBIFAKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N,N-dimethyl-3-[(4-methylpiperidin-1-yl)carbonyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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